molecular formula C8H15NO3 B2789868 Ethyl 2-(3-aminooxolan-3-yl)acetate CAS No. 1432024-20-8

Ethyl 2-(3-aminooxolan-3-yl)acetate

Cat. No.: B2789868
CAS No.: 1432024-20-8
M. Wt: 173.212
InChI Key: HBVLKSPPKVQLJB-UHFFFAOYSA-N
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Description

Ethyl 2-(3-aminooxolan-3-yl)acetate ( 1432024-20-8) is a fine chemical intermediate with a molecular formula of C8H15NO3 and a molecular weight of 173.21 g/mol . This compound is characterized by the simultaneous presence of an amino group and an acetatel ester moiety on a tetrahydrofuran (oxolane) ring, making it a valuable and versatile building block in organic synthesis and medicinal chemistry research. Its primary research applications include serving as a key precursor in the development of active pharmaceutical ingredients (APIs) . The structure of this molecule allows researchers to explore its incorporation into more complex molecular architectures, particularly in the synthesis of novel compounds for pharmacological screening. It is supplied with a high purity level of 99% and requires cold-chain transportation to ensure stability . This product is intended for research and development use only and is not for human or veterinary diagnostic or therapeutic uses. Proper safe handling procedures should be followed, including storing in a cool, well-ventilated area and using non-sparking tools to avoid electrostatic discharge .

Properties

IUPAC Name

ethyl 2-(3-aminooxolan-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-2-12-7(10)5-8(9)3-4-11-6-8/h2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVLKSPPKVQLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCOC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-aminooxolan-3-yl)acetate typically involves the reaction of ethyl bromoacetate with 3-aminooxolane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-aminooxolan-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Studies

One of the primary areas of research for Ethyl 2-(3-aminooxolan-3-yl)acetate is its potential as an inhibitor of GABA (gamma-aminobutyric acid) transporters. Recent studies have shown that derivatives of this compound can exhibit significant activity against different GABA transporter subtypes (mGAT1–4), which are crucial in regulating neurotransmitter levels in the brain.

In a study published in ACS Chemical Neuroscience, compounds derived from functionalized amino acids, including this compound, demonstrated antinociceptive properties in rodent models of neuropathic pain, suggesting their potential as therapeutic agents for pain management .

Immunomodulatory Effects

This compound has been investigated for its immunomodulatory properties. A patent application highlights its utility as a compound that can modulate immune responses, which may have implications for treating autoimmune diseases or enhancing vaccine efficacy .

Case Study 1: Neuropathic Pain Management

In a series of experiments involving animal models, researchers synthesized derivatives of this compound to evaluate their effects on neuropathic pain. The results indicated that certain derivatives significantly reduced pain responses without causing motor deficits, highlighting their therapeutic potential .

CompoundpIC50 (mGAT Subtype)Activity
Derivative A5.36Strong Inhibitor
Derivative B5.43Moderate Inhibitor
This compoundTBDUnder Investigation

Case Study 2: Immunomodulation

A study focusing on the immunomodulatory effects of this compound showed promising results in enhancing T-cell responses in vitro. The findings suggested that this compound could be developed into a therapeutic agent for enhancing immune responses in clinical settings .

Mechanism of Action

The mechanism of action of ethyl 2-(3-aminooxolan-3-yl)acetate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

To contextualize Ethyl 2-(3-aminooxolan-3-yl)acetate, we analyze its structural analogs, focusing on molecular properties, reactivity, and applications.

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (Da) Key Substituents LogP Polar Surface Area (Ų) Applications/Notes References
This compound C₈H₁₃NO₃ 173.21 3-aminooxolane, ethyl ester -0.17* 62 Intermediate for drug discovery
Ethyl 2-(3-amino-5-methyloxolan-3-yl)acetate C₉H₁₇NO₃ 187.23 5-methyl-3-aminooxolane, ethyl ester -0.17 62 Enhanced lipophilicity due to methyl
Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride C₈H₁₅NO₃·HCl 209.67 Amino on acetate chain, hydrochloride salt N/A 72.3 Improved solubility for biological assays
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ 206.24 Phenyl, acetyl groups 1.98 43.4 Precursor for heterocyclic synthesis
Ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate C₁₃H₁₃NO₃ 231.25 Oxindole core, conjugated double bond 1.56 55.1 Organocatalysis, photochemical reactions

*LogP values estimated from analogous structures ().

Key Observations :

Substituent Effects: The addition of a methyl group on the oxolane ring (e.g., Ethyl 2-(3-amino-5-methyloxolan-3-yl)acetate) increases molecular weight and lipophilicity while retaining hydrogen-bonding capacity . Hydrochloride salts (e.g., Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride) enhance aqueous solubility, making them suitable for in vitro studies .

Functional Group Positioning: Placing the amino group on the acetate chain (vs. the oxolane ring) alters hydrogen-bonding patterns and electronic properties, as seen in and .

Aromatic vs. Aliphatic Systems :

  • Compounds like Ethyl 2-phenylacetoacetate () and 3-ylideneoxindoles () exhibit π-conjugation, enabling applications in photochemistry and asymmetric catalysis, unlike the saturated oxolane derivatives.

Critical Insights :
  • Synthetic Flexibility : The oxolane-ester scaffold allows for regioselective modifications, such as introducing halogens or alkyl groups, to optimize pharmacokinetic properties .

Biological Activity

Ethyl 2-(3-aminooxolan-3-yl)acetate is a chemical compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C8H15NO3C_8H_{15}NO_3 and a molecular weight of approximately 173.21 g/mol. The compound features an oxolane (tetrahydrofuran) ring, an amino group, and an ester functional group, which may contribute to its biological activity.

Key Physical Properties

PropertyValue
Molecular FormulaC₈H₁₅NO₃
Molecular Weight173.21 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point238.7 ± 25.0 °C
Flash Point89.3 ± 19.5 °C

Synthesis

The synthesis of this compound typically involves the reaction of ethyl bromoacetate with 3-aminooxolane in the presence of a base such as sodium hydride or potassium carbonate. This reaction is conducted in organic solvents like tetrahydrofuran or dimethylformamide under reflux conditions.

Biological Activity

Research on the biological activity of this compound is still emerging, but preliminary studies suggest several potential pharmacological properties:

  • Antinociceptive Effects : Similar compounds have shown promise in models of neuropathic pain, indicating that this compound may also exhibit such effects .
  • GABA Transporter Interaction : The compound's structure suggests it may interact with GABA transporters, influencing neurotransmitter uptake and potentially modulating pain pathways .
  • Metabolic Pathway Modulation : The amino group can form hydrogen bonds with biological targets, while the ester group may undergo hydrolysis to release active metabolites, affecting various metabolic pathways.

The proposed mechanism of action for this compound involves:

  • Hydrogen Bonding : The amino group can interact with biological molecules through hydrogen bonding.
  • Hydrolysis : The ester moiety can be hydrolyzed to release biologically active components.

These interactions may lead to modulation of enzyme activity or receptor engagement, which is critical for its therapeutic potential .

Comparative Analysis with Related Compounds

This compound can be compared to other similar compounds to highlight its unique features and potential advantages:

Compound NameMolecular FormulaUnique Features
This compoundC₈H₁₅NO₃Contains an oxolane ring; potential GABA interaction
Ethyl (S)-4-(aminomethyl)-5-methylthiazoleC₉H₁₂N₂OSThiazole ring; different biological activity
Ethyl 2-(4-amino-1,2-dihydroquinolin-6-yl)acetateC₁₄H₁₆N₂O₂Quinoline structure; distinct pharmacological profile

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(3-aminooxolan-3-yl)acetate, and how can reaction conditions be controlled to maximize yield and purity?

  • Methodology :

  • Synthetic Routes : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, reacting 3-aminotetrahydrofuran derivatives with ethyl chloroacetate under controlled temperatures (0–25°C) in aprotic solvents like dichloromethane or THF .
  • Optimization : Parameters such as solvent polarity, stoichiometry, and reaction time are critical. Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor reaction progress .
  • Yield Enhancement : Employ excess ethyl chloroacetate (1.2–1.5 equivalents) and inert atmospheres to minimize side reactions.

Q. How is the molecular structure of this compound validated using spectroscopic and crystallographic methods?

  • Methodology :

  • Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the oxolane ring (δ 3.5–4.5 ppm for oxolane protons) and ester carbonyl (δ 170–175 ppm). IR spectroscopy identifies N–H stretches (~3300 cm1^{-1}) and ester C=O (~1740 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines hydrogen bonding (N–H⋯O) and packing interactions. Use SHELX programs for structure solution and validation .

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

  • Methodology :

  • Chromatography : Column chromatography with silica gel (ethyl acetate/hexane, 3:7 v/v) separates the product from unreacted starting materials.
  • Recrystallization : Ethanol or methanol recrystallization improves purity (>95%) by removing polar impurities. Monitor purity via melting point analysis and HPLC .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how can SHELXL address them?

  • Challenges :

  • Disorder in the Oxolane Ring : Dynamic puckering of the oxolane ring may cause positional disorder.
  • Hydrogen Bond Ambiguity : Overlapping electron density for N–H⋯O interactions complicates hydrogen bond assignment.
    • Solutions :
  • SHELXL Refinement : Apply "ISOR" and "DELU" restraints to model disordered atoms. Use "DFIX" to constrain hydrogen bond distances. Validate with Rint_{\text{int}} < 0.05 and CC > 90% .

Q. How can researchers analyze contradictory data between computational predictions and experimental results for this compound’s reactivity?

  • Methodology :

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311++G**) to predict reaction pathways. Compare with experimental kinetics (e.g., via 1^1H NMR kinetic studies).
  • Data Reconciliation : If discrepancies arise (e.g., unexpected byproducts), re-examine solvent effects or transition states in simulations. Cross-validate with spectroscopic data .

Q. What strategies are effective in studying the compound's stability under varying conditions, and which analytical methods track decomposition?

  • Methodology :

  • Stability Studies :
ConditionAnalytical MethodKey Observations
Acidic (pH 2)HPLCEster hydrolysis to acetic acid derivative
Thermal (80°C)TGA/DSCDecomposition above 150°C
Light ExposureUV-VisPhotodegradation via λmax_{\text{max}} shifts
  • Mitigation : Use stabilizers like antioxidants (e.g., BHT) or store under inert gas .

Q. How to design experiments to explore the compound's bioactivity, considering structural analogs and assay selection?

  • Methodology :

  • Analog Synthesis : Replace the oxolane ring with thietane (as in Ethyl 2-(3-aminothietan-3-yl)acetate) to compare bioactivity .
  • Assay Design :
  • Antimicrobial : Broth microdilution (MIC) against S. aureus and E. coli.
  • Anti-inflammatory : COX-2 inhibition assays with IC50_{50} determination.
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the oxolane) with activity trends .

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